molecular formula C18H16FNO2 B4979214 8-[3-(4-fluorophenoxy)propoxy]quinoline

8-[3-(4-fluorophenoxy)propoxy]quinoline

Cat. No.: B4979214
M. Wt: 297.3 g/mol
InChI Key: BUMAUEIBXZXSCE-UHFFFAOYSA-N
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Description

8-[3-(4-fluorophenoxy)propoxy]quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-fluorophenoxy)propoxy]quinoline typically involves the following steps:

    Nucleophilic Substitution: The reaction begins with the nucleophilic substitution of a fluorine atom on a fluorobenzene derivative with a propoxy group.

    Coupling Reaction: The resulting intermediate is then coupled with a quinoline derivative through a Suzuki–Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-fluorophenoxy)propoxy]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-[3-(4-fluorophenoxy)propoxy]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[3-(4-fluorophenoxy)propoxy]quinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[3-(4-fluorophenoxy)propoxy]quinoline is unique due to its specific fluorine substitution, which enhances its biological activity and stability compared to other quinoline derivatives. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

8-[3-(4-fluorophenoxy)propoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMAUEIBXZXSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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